molecular formula C13H13NO2S B1362574 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide CAS No. 18773-54-1

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Cat. No. B1362574
CAS RN: 18773-54-1
M. Wt: 247.31 g/mol
InChI Key: NNPRNGRENISUMK-UHFFFAOYSA-N
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Description

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two prop-2-yn-1-yl groups .


Chemical Reactions Analysis

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can participate in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . In this reaction, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .


Physical And Chemical Properties Analysis

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 247.32 g/mol, and its exact mass and monoisotopic mass are 247.06669983 g/mol . It has a topological polar surface area of 45.8 Ų .

Safety and Hazards

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPRNGRENISUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317057
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

CAS RN

18773-54-1
Record name 18773-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-thieno[3,4-c]pyrrole (166 mg), hydrobromic acid (1.5 mL, 48% in water), propionic acid (0.26 mL) and phenol (182 mg) was heated at 100° C. for 8 h. The crude product obtained as such was passed through ion exchange resin (Strata-X-C) and eluted with methanol containing 10% ammonium hydroxide to yield the title compound.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of p-toluenesulfonamide (2.55 g) in acetone (100 mL) were added potassium carbonate (4.44 g) and propargyl chloride (5 g) and the mixture was refluxed overnight. The mixture was cooled, diluted with ether and brine. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified on a Biotage Horizon® system (silica, ethyl acetate gradient 13-25% in hexane) to yield the title compound.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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